molecular formula C12H11BrMgO B13421129 magnesium;2-ethoxy-1H-naphthalen-1-ide;bromide

magnesium;2-ethoxy-1H-naphthalen-1-ide;bromide

Cat. No.: B13421129
M. Wt: 275.42 g/mol
InChI Key: MSBZGMUSWJLZEH-UHFFFAOYSA-M
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Description

Magnesium;2-ethoxy-1H-naphthalen-1-ide;bromide is an organomagnesium compound, commonly known as a Grignard reagent. Grignard reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. This particular compound features a naphthalene ring substituted with an ethoxy group and a magnesium-bromide moiety, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;2-ethoxy-1H-naphthalen-1-ide;bromide typically involves the reaction of 2-ethoxy-1H-naphthalene with magnesium in the presence of a bromide source. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) to prevent the highly reactive Grignard reagent from decomposing. The general reaction scheme is as follows:

2-ethoxy-1H-naphthalene+Mg+Br2This compound\text{2-ethoxy-1H-naphthalene} + \text{Mg} + \text{Br}_2 \rightarrow \text{this compound} 2-ethoxy-1H-naphthalene+Mg+Br2​→this compound

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar reaction conditions but with enhanced safety measures and optimized reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Magnesium;2-ethoxy-1H-naphthalen-1-ide;bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Forms carbon-carbon bonds with other organic halides.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Solvents: Anhydrous THF or diethyl ether are typically used.

    Temperature: Reactions are often conducted at low temperatures to control reactivity.

Major Products

    Alcohols: Formed from the reaction with aldehydes and ketones.

    Hydrocarbons: Result from coupling reactions with organic halides.

Scientific Research Applications

Magnesium;2-ethoxy-1H-naphthalen-1-ide;bromide is used in various scientific research applications:

    Organic Synthesis: As a Grignard reagent, it is pivotal in forming carbon-carbon bonds.

    Pharmaceuticals: Used in the synthesis of complex drug molecules.

    Material Science: Involved in the preparation of polymers and advanced materials.

    Catalysis: Acts as a catalyst in certain organic reactions.

Mechanism of Action

The compound acts as a nucleophile due to the presence of the magnesium-bromide moiety. It attacks electrophilic centers in organic molecules, facilitating the formation of new carbon-carbon bonds. The ethoxy group and naphthalene ring stabilize the intermediate complexes formed during these reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthylmagnesium bromide
  • Phenylmagnesium bromide
  • Vinylmagnesium bromide

Uniqueness

Magnesium;2-ethoxy-1H-naphthalen-1-ide;bromide is unique due to the presence of the ethoxy group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it a valuable reagent in specific synthetic applications where other Grignard reagents might not be as effective.

Properties

IUPAC Name

magnesium;2-ethoxy-1H-naphthalen-1-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11O.BrH.Mg/c1-2-13-12-8-7-10-5-3-4-6-11(10)9-12;;/h3-8H,2H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBZGMUSWJLZEH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=[C-]C2=CC=CC=C2C=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrMgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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